molecular formula C26H24N8O3 B2803980 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 920207-11-0

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Katalognummer: B2803980
CAS-Nummer: 920207-11-0
Molekulargewicht: 496.531
InChI-Schlüssel: QIJNPZCCOLFNBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a hybrid heterocyclic architecture combining a triazolo[4,5-d]pyrimidine core with a piperazine linker and an indole-ethane-dione moiety. The triazolo-pyrimidine system is known for its role in modulating enzyme inhibition (e.g., kinase or phosphodiesterase targets) due to its planar, aromatic structure and hydrogen-bonding capabilities .

Eigenschaften

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N8O3/c1-2-37-18-9-7-17(8-10-18)34-25-22(30-31-34)24(28-16-29-25)32-11-13-33(14-12-32)26(36)23(35)20-15-27-21-6-4-3-5-19(20)21/h3-10,15-16,27H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJNPZCCOLFNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(=O)C5=CNC6=CC=CC=C65)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound’s piperazine linker distinguishes it from ’s pyrazole-thiophene analogs, which exhibit lower solubility due to non-polar thiophene groups .
  • Unlike tartaric acid derivatives (), the target compound lacks intrinsic chirality, reducing stereochemical complexity in synthesis and metabolism .

Bioactivity Hypotheses

  • Kinase Inhibition: The triazolo-pyrimidine core may compete with ATP in kinase binding pockets, akin to known inhibitors like imatinib.
  • CNS Modulation : The indole moiety resembles tryptophan derivatives, suggesting serotonin or dopamine receptor interactions.
  • Anticancer Potential: Piperazine-linked compounds often exhibit cytotoxicity via DNA intercalation or topoisomerase inhibition.

Research Findings and Implications

Preclinical Relevance

  • Structural Stability : The ethoxyphenyl group may reduce metabolic degradation compared to unsubstituted analogs, as inferred from monitoring data standards in ’s chemistry tables .
  • 3D Microenvironment Compatibility : ’s hydrogel-based 3D culture systems could test this compound’s diffusion and efficacy in tumor-mimetic environments .

Q & A

Basic Research Questions

Q. What are the critical synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

  • Key Challenges : The compound’s triazolopyrimidine core requires regioselective cyclization, while the piperazine and indole moieties demand precise coupling steps. Side reactions, such as incomplete ring closure or undesired substitutions, are common .
  • Optimization Strategies :

  • Use Pd/C or CuI catalysts for Suzuki-Miyaura couplings to attach aryl groups (e.g., 4-ethoxyphenyl) .
  • Control temperature (<80°C) and solvent polarity (e.g., DMF or dichloromethane) to stabilize reactive intermediates .
  • Monitor progress via TLC and HPLC to isolate intermediates with ≥95% purity .

Q. How can structural confirmation be achieved using spectroscopic and computational methods?

  • Methodology :

  • NMR : Assign peaks for the triazole (δ 8.1–8.3 ppm) and indole NH (δ 10.5–11.0 ppm) to confirm regiochemistry .
  • HRMS : Verify the molecular ion [M+H]⁺ at m/z 555.23 (calculated for C₂₉H₂₇N₈O₃) .
  • Molecular Modeling : Compare DFT-calculated IR spectra with experimental data to validate the triazolopyrimidine scaffold .

Q. What are the primary biological targets hypothesized for this compound?

  • Targets : Triazolopyrimidines often inhibit kinases (e.g., cyclin-dependent kinases) or DNA repair enzymes (e.g., PARP). The indole group may enhance binding to serotonin receptors or tubulin .
  • Validation : Use competitive binding assays with fluorescent probes (e.g., ATP-competitive kinase inhibitors) to quantify IC₅₀ values .

Advanced Research Questions

Q. How do substituent variations (e.g., ethoxy vs. methoxy groups) impact bioactivity and selectivity?

  • Case Study : Replacing the 4-ethoxyphenyl group with 3-methoxyphenyl (as in ) reduced anticancer potency (IC₅₀ from 0.8 µM to 5.2 µM in MCF-7 cells), likely due to steric hindrance in the kinase active site .
  • Methodology :

  • Synthesize analogs via parallel combinatorial chemistry.
  • Compare dose-response curves across cell lines (e.g., HepG2 vs. HEK293) to assess selectivity .

Q. How can contradictions in biological data (e.g., cytotoxicity vs. non-specific effects) be resolved?

  • Approach :

  • Counter-Screens : Test against non-malignant cells (e.g., NIH/3T3 fibroblasts) to rule out general toxicity .
  • Target Knockdown : Use siRNA to silence hypothesized targets (e.g., CDK4). If cytotoxicity diminishes, the compound’s mechanism is target-specific .

Q. What strategies improve metabolic stability for in vivo studies?

  • Findings : Piperazine-containing analogs often undergo CYP3A4-mediated oxidation.
  • Solutions :

  • Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to block metabolic hotspots .
  • Use deuterated solvents in stability assays (e.g., D₂O/PBS) to track degradation pathways via LC-MS .

Q. How can molecular docking and dynamics simulations guide SAR studies?

  • Protocol :

  • Dock the compound into crystal structures of CDK2 (PDB: 1HCL) using AutoDock Vina.
  • Run 100-ns MD simulations to assess binding pose stability; focus on hydrogen bonds between the indole NH and Asp86 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.